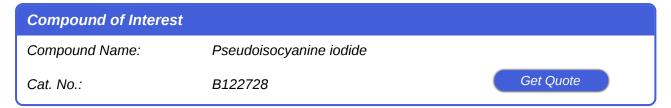


Review of Pseudoisocyanine iodide and its analogs

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An In-depth Technical Guide on Pseudoisocyanine lodide and Its Analogs

Introduction

Pseudoisocyanine (PIC) iodide, also known as 1,1'-diethyl-2,2'-cyanine iodide, is a prototypical cationic cyanine dye that has been the subject of extensive research for nearly a century.[1][2] First identified for its unique aggregation behavior by Jelley and Scheibe in the 1930s, PIC is renowned for its ability to form highly ordered supramolecular structures known as J-aggregates.[1][3][4] These aggregates exhibit distinct photophysical properties, including a sharp, narrow, and red-shifted absorption band (the J-band) and enhanced fluorescence, which differ significantly from the dye in its monomeric state.[1][2]

This technical guide provides a comprehensive overview of **pseudoisocyanine iodide** and its analogs for researchers, scientists, and drug development professionals. It covers their core chemical and photophysical properties, synthesis and experimental protocols, and key applications, with a focus on their use as fluorescent probes and photosensitizers.

Chemical Properties and Synthesis

Pseudoisocyanine iodide ($C_{23}H_{23}IN_2$) is a salt consisting of a cationic cyanine dye and an iodide anion.[5] The cation features two quinoline heterocyclic rings linked by a single methine bridge, with ethyl groups attached to the nitrogen atoms.[6] This conjugated π -electron system is responsible for its strong light absorption.



The synthesis of PIC iodide and its analogs typically involves the condensation of appropriate heterocyclic precursors. While specific methodologies can vary, a general approach starts with ethyl derivatives of quinoline.[2] The core reaction involves the base-catalyzed condensation of a 2-methylquinolinium salt with a second quinolinium species.

Analogs of PIC are created by modifying the core structure. This can include:

- Varying the alkyl chains on the nitrogen atoms (e.g., replacing ethyl with longer chains like C₁₀H₂₁ or C₁₈H₃₇).[7]
- Extending the polymethine chain, which systematically shifts the absorption and emission to longer wavelengths. An example is 1,1'-Diethyl-2,2'-carbocyanine iodide (Pinacyanol), which has a three-carbon methine chain.[2]
- Altering the heterocyclic nuclei.

These modifications allow for the fine-tuning of the dye's optical properties, solubility, and aggregation behavior for specific applications.

Spectroscopic Properties and J-Aggregation

The photophysical behavior of PIC is dominated by its concentration-dependent self-assembly into J-aggregates.[1][8][9]

- Monomer: At very low concentrations, PIC exists as monomers, exhibiting a primary absorption maximum (λ max) around 523 nm.[2][4][10]
- J-aggregates: As concentration increases, PIC monomers self-assemble into one-dimensional, fiber-like structures through π - π stacking.[1][3] This head-to-tail arrangement leads to strong excitonic coupling between molecules, resulting in the characteristic J-band, a sharp and intense absorption peak that is bathochromically (red-shifted) to approximately 570-580 nm.[2][11]

This aggregation is highly sensitive to the environment, including solvent, temperature, ionic strength, and the presence of templating structures like DNA or polymers.[1][9][10][12][13] The unique optical properties of J-aggregates, such as superradiance and efficient energy transfer, make them highly valuable in various applications.[1][10]



Table 1: Spectroscopic Properties of Pseudoisocyanine Iodide and a Common Analog

Compound	Solvent/Stat e	Absorption Max (λ_abs, nm)	Emission Max (λ_em, nm)	Molar Extinction Coefficient (ε, M ⁻¹ cm ⁻¹)	Key Features
Pseudoisocy anine lodide	Ethanol	524	~540-550	≥25,000	Monomeric form
Pseudoisocy anine lodide	Aqueous Solution	570-580[2] [11]	~590	Highly variable; aggregate- dependent	J-aggregate form
1,1'-Diethyl- 2,2'- carbocyanine iodide (Pinacyanol)	Varies	~605	~630-650	~150,000 - 200,000	Longer polymethine chain; red- shifted vs. PIC

Applications in Research and Drug Development

The distinct optical properties of PIC and its analogs make them versatile tools in multiple scientific domains.

- Fluorescent Probes: Due to their environmental sensitivity and ability to bind biomolecules, PIC dyes are widely used as fluorescent probes.[14] They are particularly effective for studying nucleic acids, where they can form aggregates in specific sequences (e.g., AT-rich regions of DNA), enabling the study of DNA structure and energy transfer.[4][10]
- Photodynamic Therapy (PDT): Like other cyanine dyes, PIC analogs can function as
 photosensitizers.[6][14] Upon excitation with light of a specific wavelength, they can transfer
 energy to molecular oxygen, generating highly cytotoxic reactive oxygen species (ROS) that
 can induce apoptosis or necrosis in target cells, such as cancer cells.[14]
- Transporter Inhibition: **Pseudoisocyanine iodide** is a known inhibitor of organic cation transporters (OCTs) and has been studied for its potential antidepressant activity.[15][16]



• Light-Harvesting Systems: The efficient energy migration within J-aggregates makes them excellent models for artificial light-harvesting systems that mimic natural photosynthesis.[1] [3]

Experimental Protocols

Protocol 1: General Synthesis of Pseudoisocyanine lodide

This protocol describes a generalized method based on the principles of cyanine dye synthesis.

Materials:

- 1-Ethyl-2-methylquinolinium iodide
- 1-Ethylquinolinium iodide
- Anhydrous ethanol or dimethyl sulfoxide (DMSO)
- · A basic catalyst, such as piperidine or triethylamine
- Diethyl ether (for precipitation)

Procedure:

- In a round-bottom flask, dissolve equimolar amounts of 1-ethyl-2-methylquinolinium iodide and 1-ethylquinolinium iodide in anhydrous ethanol.
- Add a catalytic amount of piperidine to the solution.
- Reflux the mixture for 2-4 hours. The reaction progress can be monitored by the appearance of a deep red color.
- After the reaction is complete, cool the mixture to room temperature.
- Precipitate the crude product by adding the reaction mixture to a larger volume of chilled diethyl ether.



- Collect the solid product by filtration and wash it with cold diethyl ether.
- Recrystallize the crude product from ethanol to obtain pure, dark red or dark green crystals
 of 1,1'-diethyl-2,2'-cyanine iodide.[14]

Protocol 2: Preparation of a PIC Iodide Stock Solution

Materials:

- Pseudoisocyanine iodide powder (CAS: 977-96-8)
- Buffer solution (e.g., Tris-HCl, pH 7.0, with 10 mM NaCl)[4][10]
- Sonicator
- 0.2 μm syringe filter

Procedure:

- Prepare a 200 μ M stock solution by dissolving the required mass of PIC iodide powder in the buffer.[4][10]
- To ensure the dye is fully solvated, sonicate the solution in a water bath at 60 °C for 1 hour. [4][10]
- Allow the solution to cool to room temperature.
- Filter the solution through a 0.2 μm syringe filter to remove any undissolved particulates.[4]
 [10]
- Determine the final concentration accurately using a UV-Vis spectrophotometer by
 measuring the absorbance at the monomer peak (~523 nm) and applying the Beer-Lambert
 law (A = εcl), using a molar extinction coefficient (ε) of 53,500 M⁻¹cm⁻¹.[4][10]

Protocol 3: Spectroscopic Measurement of J-Aggregation

Materials:



- PIC iodide stock solution
- Desired buffer or solvent
- UV-Vis spectrophotometer
- Fluorometer

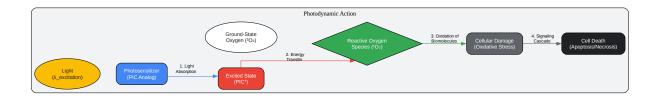
Procedure:

- Prepare a series of dilutions of the PIC stock solution in the desired buffer.
- Absorbance Measurement: For each concentration, record the absorbance spectrum from approximately 400 nm to 700 nm. Observe the decrease in the monomer peak (~523 nm) and the emergence of the sharp, red-shifted J-band (~575 nm) as concentration increases.
 [1][8]
- Fluorescence Measurement: Excite the samples at the J-band absorption maximum (~575 nm). Record the emission spectra (typically from 580 nm to 700 nm). Note the narrow and intense fluorescence peak characteristic of the J-aggregate.

Visualizing Pathways and Workflows Signaling Pathway for Photodynamic Therapy (PDT)

The following diagram illustrates the mechanism of action for a PIC analog used as a photosensitizer in PDT.





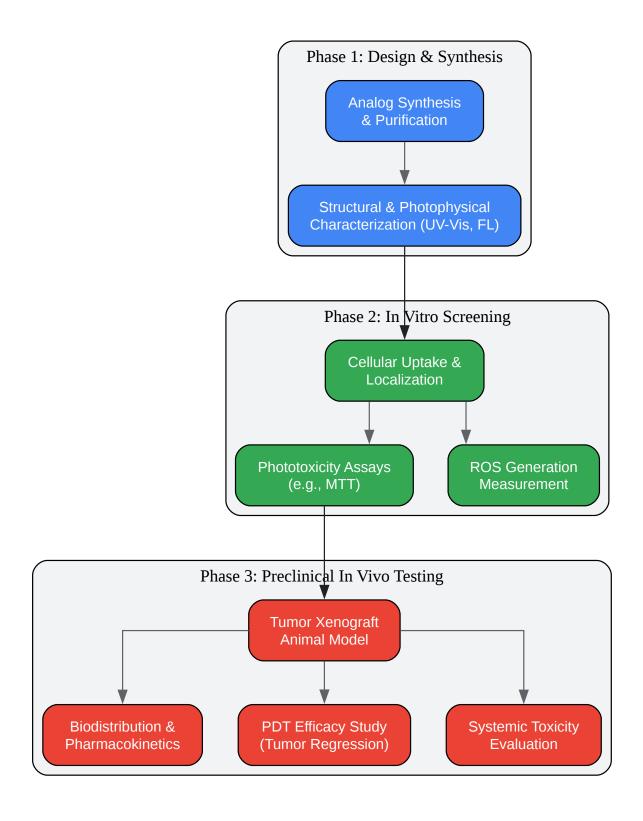
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Caption: Mechanism of action for a PIC analog in photodynamic therapy.

Experimental Workflow for Drug Development

This diagram outlines a typical workflow for screening and evaluating new PIC analogs for a therapeutic application like PDT.





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Caption: Workflow for the preclinical development of PIC-based photosensitizers.



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